![molecular formula C8H4BrClIN B6289938 5-Bromo-6-chloro-3-iodo-1H-indole CAS No. 2306263-63-6](/img/structure/B6289938.png)
5-Bromo-6-chloro-3-iodo-1H-indole
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Overview
Description
5-Bromo-6-chloro-3-iodo-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the indole ring, making it a unique and versatile molecule in synthetic chemistry .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indole typically involves multi-step reactions starting from simpler indole derivatives. One common method includes the halogenation of indole at specific positions using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-chloro-3-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-6-chloro-1H-indole
- 5-Bromo-6-chloro-2-methyl-1H-indole
- 5-Bromo-6-chloro-3-methyl-1H-indole
Comparison: Compared to its analogs, 5-Bromo-6-chloro-3-iodo-1H-indole is unique due to the presence of the iodine atom at the 3-positionThe iodine atom can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and may also influence its pharmacokinetic properties .
Biological Activity
5-Bromo-6-chloro-3-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex heterocyclic structure characterized by multiple halogen substitutions. The molecular formula is C8H5BrClI, and its unique combination of bromine, chlorine, and iodine enhances its reactivity and biological activity compared to other indole derivatives .
Target Interactions:
Indole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, influencing cellular processes such as proliferation and apoptosis .
Biochemical Pathways:
The compound has been implicated in several biological activities:
- Antimicrobial Activity: Exhibits significant effects against various bacterial strains.
- Anticancer Properties: Shows potential as a GSK-3β inhibitor, which is crucial in cancer cell proliferation .
- Anti-inflammatory Effects: May influence inflammatory pathways through receptor binding .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
---|---|---|
Staphylococcus aureus | 3.91 | 7.81 |
Escherichia coli | 15.62 | 31.25 |
Klebsiella pneumoniae | 31.25 | 62.50 |
These findings suggest that the compound exhibits bactericidal effects at low concentrations, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound's anticancer potential has been highlighted in studies focusing on its inhibitory effects on GSK-3β, a key player in cancer progression.
Compound | IC50 (nM) | Cell Line Tested |
---|---|---|
5-Bromo-6-chloro-3-iodo | 125 | MiaPaCa-2 (Pancreatic Cancer) |
Benzofuran Analog | 0.23 ± 0.04 | BXPC-3 |
The results indicate that certain analogs of the compound exhibit potent antiproliferative activity against pancreatic cancer cell lines at nanomolar concentrations .
Case Studies
Several case studies have investigated the biological activity of indole derivatives similar to 5-Bromo-6-chloro-3-iodo:
- GSK-3β Inhibition Study:
- Antimicrobial Efficacy:
Properties
IUPAC Name |
5-bromo-6-chloro-3-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSKAJEJWERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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